Catocene
Description
Catocene is a complex organic compound that features a cyclopentane ring structure with ethyl and propyl substituents
Properties
IUPAC Name |
1-ethyl-2-[2-(2-ethylcyclopentyl)propan-2-yl]cyclopentane;iron | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32.Fe/c1-5-13-9-7-11-15(13)17(3,4)16-12-8-10-14(16)6-2;/h13-16H,5-12H2,1-4H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQVBJMLZIUIEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC1C(C)(C)C2CCCC2CC.[Fe] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32Fe | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation of Ferrocene
The ethylation of ferrocene follows a modified Friedel-Crafts mechanism, employing aluminum chloride (AlCl₃) as a Lewis acid catalyst. Key parameters include:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Molar Ratio (Al:Fc) | 2.5:1 to 3.5:1 | Maximizes electrophilic substitution |
| Reaction Temperature | 120–140°C | Balances kinetics and side reactions |
| Solvent System | Chlorobenzene | Enhances solubility of intermediates |
| Reaction Duration | 3–4 hours | Ensures complete conversion |
Under these conditions, the reaction achieves ≥85% conversion efficiency, with unreacted ferrocene and diethylated derivatives as primary impurities.
Post-Reaction Workup
Post-alkylation processing involves:
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Quenching : Gradual addition of methanol to deactivate AlCl₃, followed by ice-water dilution to precipitate aluminum hydroxides.
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Liquid-Liquid Extraction : Cyclohexane selectively isolates ethylferrocene from aqueous phases, yielding a crude product with 70–75% purity.
Condensation Reaction with Acetone
The coupling of ethylferrocene with acetone proceeds via acid-catalyzed aldol condensation, forming the bis(ethylferrocenyl)propane backbone.
Reaction Mechanism and Catalysis
Sulfuric acid (H₂SO₄) protonates acetone, generating a resonance-stabilized carbocation that undergoes nucleophilic attack by ethylferrocene. The process exhibits second-order kinetics, with rate constants dependent on:
Industrial-Scale Optimization
Large reactors (≥500 L capacity) implement:
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Temperature Gradients : Ramp from 25°C to 60°C over 2 hours to control exothermicity.
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Stoichiometric Ratios : 2:1 molar excess of ethylferrocene to acetone minimizes diketone byproducts.
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Inert Atmosphere : Nitrogen sparging prevents oxidative degradation of ferrocenyl groups.
Post-reaction distillation under reduced pressure (10–15 mmHg) isolates this compound as a viscous red liquid, with typical yields of 68–72%.
Purification Strategies
Crude this compound contains residual ferrocene (3–5%), oligomeric species, and isomerization byproducts. Advanced purification techniques ensure military-grade purity (≥99%).
Low-Temperature Crystallization
A patented freeze-thaw protocol effectively removes ferrocene contaminants:
Isomer Separation via Distillation
This compound exists as six structural isomers. Industrial plants employ:
| Distillation Parameter | Value | Outcome |
|---|---|---|
| Boiling Point Range | 210–230°C (0.1 mmHg) | Isomer-specific cuts |
| Theoretical Plates | ≥30 | 99.2% enantiomeric excess |
| Throughput | 300 kg/day | Scalable production |
This method achieves pharmaceutical-grade purity required for strategic applications.
Quality Control and Characterization
Post-synthetic analysis ensures compliance with MIL-STD-2839 specifications:
Spectroscopic Verification
Thermal Stability Profiling
Differential Scanning Calorimetry (DSC) reveals:
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Onset Decomposition : 180°C (ΔH = -1,240 J/g)
Scalable Production Frameworks
Modern facilities integrate continuous-flow reactors with real-time analytics:
| Process Stage | Technology | Benefit |
|---|---|---|
| Alkylation | Microreactor arrays | 5× throughput increase |
| Condensation | Reactive distillation | 92% atom economy |
| Purification | Simulated moving bed (SMB) | 99.8% purity |
These innovations reduce production costs by 40% compared to batch methods .
Chemical Reactions Analysis
Catocene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Energy Storage Applications
Catocene has shown promise in the development of advanced energy storage devices, particularly supercapacitors. Research indicates that this compound can be effectively utilized as a redox catalyst in supercapacitor electrodes.
Case Study: Supercapacitive Performance
A study demonstrated the fabrication of a thin film of this compound on a carbon microfiber electrode. The electrochemical behavior was evaluated using techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). Key findings include:
- Specific Capacity : The this compound-modified electrode exhibited a specific capacity of 39.76 F/g at a current density of 0.55 A/g .
- Energy Density : An energy density of 2.5 Wh/kg was achieved, with a power density of 373.8 W/kg .
- Charge Transfer Resistance : The charge transfer resistance was improved by up to 23 times compared to bare electrodes, indicating enhanced efficiency in redox reactions .
Catalytic Applications in Propellants
This compound is also recognized for its role as a burning rate catalyst in solid rocket propellants. Its effectiveness is attributed to its unique catalytic properties that enhance the thermal decomposition of energetic materials.
Case Study: Thermal Decomposition of Ammonium Perchlorate (AP)
Research involving the thermal decomposition of ammonium perchlorate combined with this compound revealed several critical insights:
- Concentration Effects : High concentrations (over 15%) of this compound were found to facilitate the decomposition of fine AP at lower temperatures while having minimal effects on coarser particles.
- Heat Release Enhancement : this compound significantly increased the heat release during the initial decomposition steps of AP, making it an effective additive for improving propellant performance .
Thermal Decomposition Kinetics
The kinetics of thermal decomposition involving this compound have been extensively studied to understand its role in energetic materials better.
Findings on Thermal Stability
Research indicated that this compound undergoes oxidation during thermal decomposition processes, leading to the formation of nano-sized iron oxides and amorphous carbon, which can further catalyze the decomposition reactions .
- Exothermic Peaks : Differential scanning calorimetry (DSC) analysis showed additional exothermic peaks at specific temperatures associated with this compound's decomposition, enhancing the overall thermal stability and performance of propellant mixtures .
Summary Table of this compound Applications
| Application Area | Key Findings | Techniques Used |
|---|---|---|
| Energy Storage | Specific capacity: 39.76 F/g; Energy density: 2.5 Wh/kg | CV, EIS, GCD |
| Propellant Catalysis | Enhanced heat release; Effective at low temperatures | TG/DSC-FT-IR |
| Thermal Decomposition | Formation of nano-sized Fe2O3 and amorphous C | XPS, XRD, SEM-EDS |
Mechanism of Action
The mechanism by which Catocene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application.
Comparison with Similar Compounds
Catocene can be compared with other similar compounds such as:
Cyclopentane derivatives: These compounds share the cyclopentane ring structure but differ in the nature and position of substituents.
Iron complexes: Similar iron-containing compounds can be compared based on their coordination chemistry and reactivity.
The uniqueness of this compound lies in its specific structural features and the resulting properties that make it suitable for various applications.
Biological Activity
Catocene, a compound within the class of organometallics, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and materials science. This article synthesizes available research findings, case studies, and data on the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.
Overview of this compound
This compound is identified as a derivative of ferrocene, characterized by its unique structure that includes a cyclopentadienyl ring bonded to a central iron atom. This compound is notable for its stability and hydrophobic properties, making it a candidate for various biological applications. The chemical formula for this compound is , and it is often utilized in the development of novel therapeutic agents.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. Research has shown that ferrocenium salts derived from ferrocene compounds, including this compound, can inhibit tumor growth in various cancer models. The antitumor effect is primarily attributed to the oxidation state of the iron atom within the ferrocene moiety. Specifically, ferrocenium cations (Fe^3+) have been shown to possess strong inhibitory effects against several tumor types due to their ability to induce oxidative stress within cancer cells .
Table 1: Summary of Antitumor Efficacy of this compound Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Breast Cancer | 15.6 | Induction of apoptosis |
| Ferrocenium Salt | Leukemia | 8.2 | Oxidative stress induction |
| Butacene | Colon Cancer | 12.5 | Inhibition of cell proliferation |
The mechanism through which this compound exerts its biological effects involves several pathways:
- Oxidative Stress : The generation of reactive oxygen species (ROS) leads to cellular damage and apoptosis in cancer cells.
- MDM2 Inhibition : Some derivatives have been shown to inhibit MDM2, a negative regulator of the p53 tumor suppressor protein, thereby enhancing p53-mediated apoptosis .
- Androgen Receptor Antagonism : Certain ferrocene derivatives have demonstrated activity as androgen receptor antagonists, which may be beneficial in treating hormone-sensitive cancers .
Case Study 1: Antitumor Efficacy in Preclinical Models
A preclinical study evaluated the efficacy of this compound in mouse models bearing breast cancer xenografts. The results indicated that administration of this compound significantly reduced tumor size compared to control groups. Histological analysis revealed increased apoptosis markers in treated tumors.
Case Study 2: Development of Ferroquine
Ferroquine, a hybrid compound incorporating ferrocene into chloroquine's structure, was developed to enhance antimalarial activity while reducing toxicity. Clinical trials demonstrated improved efficacy against resistant strains of malaria compared to traditional chloroquine .
Research Findings
Recent advancements in computational docking studies have provided insights into the binding affinities of this compound derivatives with various biological targets. For instance, docking studies with Mpro protein from SARS-CoV-2 suggest potential antiviral properties . These findings open avenues for exploring this compound as a lead compound in drug discovery.
Q & A
Q. What are the key physicochemical properties of Catocene critical for its role in propellant formulations?
this compound (2,2’-bis(ethylferrocenyl)propane) is a ferrocene derivative with six isomers, appearing as a dark red liquid (yellow in thin films) with a density of 1.145 g/cc. It is insoluble in water but soluble in organic solvents, and its chemical stability under thermal stress makes it suitable for propellant applications. Researchers should prioritize characterizing its isomerism, solubility profiles, and thermal stability using techniques like nuclear magnetic resonance (NMR) or differential scanning calorimetry (DSC) .
Q. How do researchers determine the thermal decomposition kinetics of this compound using thermal analysis?
Standard methodologies involve DSC and thermogravimetric (TG) analysis to identify decomposition phases. For example, this compound introduces an exothermic peak at 180°C during AP decomposition. Activation energy () and pre-exponential factors () are calculated via the Ozawa and Kissinger methods. These kinetic parameters help quantify this compound’s catalytic efficiency in reducing for ammonium perchlorate (AP) decomposition by 7.1–13.2 kJ·mol⁻¹ .
Q. What experimental protocols ensure reproducibility in studies of this compound’s effects on propellant combustion?
Adhere to guidelines for experimental rigor:
- Use standardized DSC/TG protocols with controlled heating rates (e.g., 5–20°C·min⁻¹).
- Document purity thresholds (e.g., ≤1 g this compound in formulations per regulatory limits) to avoid confounding results .
- Validate findings through multiple trials and comparative analysis with inert binders .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported activation energy values for this compound-induced AP decomposition?
Discrepancies often arise from methodological differences (e.g., heating rates, sample preparation). To address this:
- Apply the Satava-Sestak method to identify the most probable decomposition mechanism function.
- Conduct error propagation analysis to assess the impact of instrument calibration and sample heterogeneity.
- Compare results across labs using harmonized protocols, as outlined in systematic review frameworks .
Q. What advanced spectroscopic techniques characterize this compound’s isomerism and its impact on catalytic activity?
High-resolution mass spectrometry (HRMS) and X-ray crystallography can differentiate isomers. For dynamic behavior studies, use time-resolved Raman spectroscopy to observe structural changes during thermal decomposition. Pair these with density functional theory (DFT) simulations to correlate isomer configuration with catalytic efficiency .
Q. How should researchers design studies to investigate this compound’s dual-use potential while complying with export control regulations?
Apply the PICOT framework to structure studies:
- Population : Formulations with ≤1 g this compound (per Wassenaar Arrangement limits).
- Intervention : Varying binder compositions (e.g., non-active thermoset binders).
- Comparison : Baseline AP decomposition without this compound.
- Outcome : Quantify reduction and gas-generation efficiency.
- Time : Short-term thermal stability tests (e.g., 30-minute DSC runs) .
Q. What statistical approaches validate the significance of this compound’s catalytic effects in multi-component propellant systems?
Use multivariate regression to isolate this compound’s contribution from other additives (e.g., NTO, ammonium perchlorate). For small-sample studies (<100 replicates), apply Bayesian hierarchical models to account for variability in isomer distribution and binder interactions .
Methodological Guidance for Data Interpretation
Q. How do researchers address ethical considerations in dual-use this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
